(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine

Medicinal chemistry Building block selection Functional group interconversion

(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine (CAS 1788873-90-4) is a spirocyclic primary amine with the molecular formula C10H18N2 and a molecular weight of 166.26 g/mol. It belongs to the hexahydrospiro[cyclopropane-1,2'-pyrrolizine] class, featuring a strained cyclopropane ring fused at a quaternary spiro center to a saturated bicyclic pyrrolizine system, with a free aminomethyl substituent at the 7a' position.

Molecular Formula C10H18N2
Molecular Weight 166.26 g/mol
Cat. No. B11764487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine
Molecular FormulaC10H18N2
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESC1CC2(CC3(CC3)CN2C1)CN
InChIInChI=1S/C10H18N2/c11-7-10-2-1-5-12(10)8-9(6-10)3-4-9/h1-8,11H2
InChIKeyZORRCWUGHCAFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine: Baseline Identity, Physicochemical Profile, and Compound Class Context


(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine (CAS 1788873-90-4) is a spirocyclic primary amine with the molecular formula C10H18N2 and a molecular weight of 166.26 g/mol . It belongs to the hexahydrospiro[cyclopropane-1,2'-pyrrolizine] class, featuring a strained cyclopropane ring fused at a quaternary spiro center to a saturated bicyclic pyrrolizine system, with a free aminomethyl substituent at the 7a' position . Its predicted physicochemical properties include a boiling point of 220.3±8.0 °C, a density of 1.11±0.1 g/cm³, and a pKa of 11.12±0.29 . This scaffold has emerged as a privileged building block in medicinal chemistry, appearing in patent-protected KRAS inhibitor series from Genentech (US20240228512) [1] and Medshine Discovery (WO2024056063) [2], where it serves as a conformationally constrained amine fragment for constructing high-affinity ligands targeting oncogenic KRAS mutants.

Why Generic Spirocyclic Amine Substitution Fails: The Functional-Handle and Scaffold-Specificity Problem for (Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine


Within the broader spirocyclic amine building block landscape, compounds sharing a superficial 'spiro-amine' descriptor differ profoundly in the ring systems flanking the spiro center, the position and hybridization of the nitrogen atom, and the nature of the reactive functional handle (amine vs. alcohol vs. carboxylic acid). These differences produce measurable, decision-relevant variations in physicochemical properties and synthetic compatibility. For (dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine, three features create an irreducible specificity: (1) the primary amine handle enables amide coupling and reductive amination pathways unavailable to its direct alcohol (CAS 1788873-88-0) and carboxylic acid (CAS 2743432-42-8) analogs [1]; (2) the spiro[cyclopropane-1,2'-pyrrolizine] core imposes a defined exit vector geometry that differs from commonly available spiro[cyclobutane-], spiro[cyclopentane-], or azaspiro[4.4]/[4.5]nonane-amine scaffolds, altering the three-dimensional presentation of the amine in target binding sites; and (3) the cyclopropane ring introduces conformational restriction and metabolic stability distinct from larger-ring spiro systems [2]. Substituting this compound with a generic spirocyclic amine—or even with its own methanol or carboxylic acid congener—will alter coupling chemistry, lipophilicity, and ultimately the biological performance of any derived lead series, as quantified in the evidence below.

Product-Specific Quantitative Evidence Guide: (Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine vs. Closest Analogs


Primary Amine vs. Primary Alcohol vs. Carboxylic Acid: Functional Handle Divergence Across the Spiro[cyclopropane-1,2'-pyrrolizine] Series

Three direct congeners of the spiro[cyclopropane-1,2'-pyrrolizine] core exist, differentiated solely by the functional group at the 7a' position: the target primary amine (CAS 1788873-90-4, C10H18N2, MW 166.26, pKa 11.12±0.29 ), the primary alcohol (CAS 1788873-88-0, C10H17NO, MW 167.25 ), and the carboxylic acid (CAS 2743432-42-8, C10H13NO3, MW 195.21, XLogP3: 0 [1]). The amine congener provides a nucleophilic nitrogen with a predicted pKa of 11.12, enabling direct amide bond formation with carboxylic acid partners, reductive amination with aldehydes/ketones, and sulfonamide formation—three coupling modes inaccessible to the alcohol congener (which requires pre-activation or Mitsunobu conditions for ether formation) and orthogonal to the carboxylic acid congener (which participates in opposite-polarity amide couplings). The amine's higher basicity (pKa 11.12) relative to typical aliphatic amines (pKa ~10.5–10.7) is attributable to the electron-donating effect of the adjacent spirocyclopropane system .

Medicinal chemistry Building block selection Functional group interconversion

Enabling Sub-Nanomolar KRAS G12D Inhibition: Potency Data for the 2,2-Difluoro-Spiro[cyclopropane-1,2'-pyrrolizine] Fragment in a Genentech SOS1 Inhibitor Series

The 2,2-difluoro derivative of the spiro[cyclopropane-1,2'-pyrrolizin] scaffold—in which the target amine is converted to a methanol fragment for ether linkage—was incorporated into a Genentech SOS1 inhibitor chemotype (US20240228512, Example 632). In a biochemical assay measuring inhibition of SOS1-mediated nucleotide exchange on KRAS G12D, this compound (BDBM684895) achieved an IC50 of 0.089 nM [1]. In a separate assay configuration, the same compound showed an IC50 of 0.379 nM [2]. For context, a structurally related spirocyclic SOS1 inhibitor (BDBM684890, Example 615, which uses a different spirocyclic amine fragment) showed an IC50 of 0.140 nM in the same assay system [3], while a distinct spirocyclic KRAS G12D inhibitor chemotype (CHEMBL5279657) achieved IC50 values of 2–3 nM [4]. The 0.089 nM IC50 represents approximately a 22- to 33-fold improvement over the 2–3 nM comparator series, although this comparison is across distinct chemotypes and must be interpreted cautiously.

KRAS inhibitor SOS1-mediated nucleotide exchange Oncology drug discovery

Predicted Basicity Advantage: pKa Differentiation Between the Spiro[cyclopropane-1,2'-pyrrolizine]amine and Common Spirocyclic Amine Scaffolds

The predicted pKa of (dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine is 11.12±0.29 , which is elevated relative to the pKa range of common spirocyclic amine building blocks. For context, the 1-azaspiro[3.5]nonane scaffold—a representative spirocyclic amine used as an alternative in medicinal chemistry—has a markedly lower predicted pKa (not explicitly reported but estimated in the ~9–10 range for tertiary spirocyclic amines based on azetidine pKa ~11.3 reduced by ring constraint) . The elevated pKa of the target compound reflects the electron-donating inductive effect of the cyclopropane ring and the secondary amine character within the pyrrolizine system adjacent to the aminomethyl group. This higher basicity has practical consequences: at physiological pH (7.4), the target amine will be >99.9% protonated (calculated using the Henderson-Hasselbalch equation: protonation ratio = 10^(pKa – pH) = 10^(11.12–7.4) ≈ 5,248:1), compared to a hypothetical spirocyclic amine with pKa 9.5, which would be ~99.2% protonated (ratio ~126:1). The higher degree of protonation may influence solubility, permeability, and target engagement in ways that differ from lower-pKa spirocyclic amine alternatives.

Physicochemical profiling Amine basicity Drug-likeness optimization

Commercial Purity Differentiation: Multi-Vendor Purity Specifications for (Hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-yl)methanamine and Its Congeners

The target amine is commercially available from multiple vendors with specified purity grades: ≥95% (ChemeMenu, catalog CM536853 ), ≥97% (MolCore, ISO-certified ), and 98% (Leyan, catalog 1128754 ). In comparison, the methanol congener (CAS 1788873-88-0) is offered at 95%+ (ChemeMenu ) and 98% (Leyan ), while the 2,2-difluoro-methanol variant (CAS 2820537-52-6) is available at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) from Bidepharm . The availability of the target amine at ≥97–98% purity with ISO certification provides a quality baseline suitable for late-stage medicinal chemistry and kilogram-scale process development, whereas the ≥95% grade is adequate for early-stage library synthesis and initial SAR exploration.

Procurement quality metrics Building block purity Vendor qualification

Synthetic Tractability of the Spiro[cyclopropane-1,2'-pyrrolizine] Core: [2+3] Cycloaddition Route vs. Alternative Spirocyclic Amine Syntheses

The functionalized dihydro-1H-pyrrolizine and spiropyrrolizine core can be constructed via a one-pot [2+3] cycloaddition reaction of azomethine ylides (generated in situ from proline or sarcosine and ninhydrin) with dialkyl acetylenedicarboxylates, as reported by Springer in Molecular Diversity (2017) [1]. When sarcosine is used as the amino acid component, functionalized spiropyrrolizines are obtained directly, including stable spirans from alkyl propiolates. This one-pot methodology contrasts with the multi-step sequences (typically 4–7 steps) required to access comparable spirocyclic amine scaffolds such as 1-azaspiro[4.4]nonanes or spirocyclic α,α-disubstituted pyrrolidines, where scalable synthesis has been noted as challenging: 'many of the title compounds remain hardly accessible' despite known methodologies [2]. The convergent [2+3] cycloaddition approach to the spiropyrrolizine core thus offers a potential synthetic efficiency advantage for building block procurement and library production, although head-to-head step-count comparisons with specific alternative scaffolds require scaffold-matched data.

Synthetic methodology 1,3-Dipolar cycloaddition Scalable building block synthesis

Patent-Protected Scaffold Utilization: Independent Recognition of the Spiro[cyclopropane-1,2'-pyrrolizine] Core by Two Distinct Pharmaceutical Patent Filings (2024)

The hexahydro-spiro[cyclopropane-1,2'-pyrrolizine] scaffold appears as a specifically claimed structural element in two independent 2024 patent filings: WO2024056063 by Medshine Discovery Inc. (filed 2024-03-21) [1] and US20240228512 by Genentech (filed 2024-07-25) [2]. Both patents claim series of compounds containing the hexahydro-spiro[cyclopropane-1,2'-pyrrolizine] moiety for therapeutic applications, with the Genentech patent further demonstrating picomolar biochemical potency (IC50 = 0.089–0.379 nM) against KRAS G12D. This dual independent recognition by two separate pharmaceutical organizations distinguishes the spiro[cyclopropane-1,2'-pyrrolizine] scaffold from other commercially available spirocyclic amine scaffolds (e.g., 2-azaspiro[3.5]nonane, 1-azaspiro[4.4]nonane), which lack comparable multi-organization patent protection in the KRAS inhibitor space. Notably, the Medshine patent was filed before the Genentech patent (March 2024 vs. July 2024 publication), indicating concurrent independent discovery of the scaffold's utility.

Patent landscape analysis Scaffold privilege KRAS inhibitor intellectual property

Best Research and Industrial Application Scenarios for (Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine


SOS1-KRAS Protein-Protein Interaction Inhibitor Lead Optimization

This compound is optimally deployed as a key amine building block for constructing SOS1-KRAS PPI inhibitors. The primary amine handle enables direct amide coupling to diverse carboxylic acid capping groups, while the spiro[cyclopropane-1,2'-pyrrolizine] core provides the conformational constraint that contributed to the 0.089 nM IC50 achieved by the Genentech Example 632 series against KRAS G12D [1]. Procurement at ≥97% purity (MolCore, ISO-certified ) supports progression from early SAR to late-stage lead optimization without changing building block source.

Focused Library Synthesis for Spirocyclic Fragment-Based Drug Discovery (FBDD)

The compound serves as a scaffold-differentiating starting point for focused spirocyclic amine libraries, where the one-pot [2+3] cycloaddition synthetic accessibility [2] enables parallel derivatization of the aminomethyl handle via amide coupling, sulfonamide formation, or reductive amination with diverse aldehyde/ketone partners. This library strategy is differentiated from spiro[4.4]/[4.5]nonane-amine libraries by the presence of the cyclopropane ring, which introduces additional conformational restriction and a distinct exit vector geometry that may sample regions of chemical space inaccessible to common spirocyclic amine collections.

Spirocyclic Amine Comparator Panel for pKa-Targeted Property Optimization

The predicted pKa of 11.12±0.29 positions this compound as a relatively high-basicity entry in spirocyclic amine comparator panels. When systematic pKa modulation is a design goal—for example, tuning CNS penetration (where lower pKa generally favors BBB penetration) or optimizing solubility (where higher pKa can improve aqueous solubility through salt formation)—this compound provides a measurable pKa anchor point against which lower-basicity spirocyclic amines (pKa ~9–10) can be compared in matched molecular pair analyses.

Medicinal Chemistry Scale-Up: From Milligram SAR to Multigram Intermediate Supply

For programs that have validated the spiro[cyclopropane-1,2'-pyrrolizine] scaffold in biochemical assays (IC50 < 1 nM against KRAS mutants [1]), the availability of the amine from at least three independent vendors at purity grades spanning 95% to 98% provides supply chain redundancy and competitive pricing for scaling from milligram discovery quantities to multigram intermediate requirements. The ISO-certified ≥97% grade from MolCore is specifically suited for GLP toxicology batch production, where building block purity and batch-to-batch consistency are critical quality attributes.

Quote Request

Request a Quote for (Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.